2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-14-20-21-18(24-14)16-8-11-22(12-9-16)13-17(23)19-10-7-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRARJUVEPHNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as cell growth, apoptosis, or inflammation .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- Target Compound : Contains a piperidine ring (6-membered, one nitrogen).
- Compound 4g () : Features a piperazine ring (6-membered, two nitrogens) substituted with a 4-fluorophenyl group. Piperazine derivatives generally exhibit enhanced solubility due to increased polarity, which may influence bioavailability .
- Compound 2a–2h () : Piperazine-based derivatives with 5-methyl/ethyl-thiadiazole groups. These compounds demonstrate moderate antibacterial activity, suggesting that piperazine may enhance interaction with bacterial targets .
Thiadiazole Substituents
- Target Compound : 5-Methyl substituent on the thiadiazole ring.
- Compound 4i () : 4-Chlorophenyl-substituted thiadiazole. The electron-withdrawing chlorine atom may increase metabolic stability but reduce lipophilicity compared to the methyl group .
- Compound 5j () : Contains a 4-chlorobenzylthio group on thiadiazole, introducing a sulfur bridge that could enhance radical scavenging or metal-binding properties .
Acetamide Linker Modifications
- Target Compound: 2-Phenylethyl group attached to the acetamide nitrogen.
- Compound 7a–7l () : Benzamide derivatives with piperidin-1-yl ethylthio groups. The ethylthio linker may confer flexibility, altering binding kinetics to targets like acetylcholinesterase .
- iCRT3 (): An oxazole-based compound with a phenylethyl-acetamide group.
Biological Activity
The compound 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide is a novel derivative featuring a thiadiazole moiety linked to a piperidine and an acetamide functional group. This structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.4 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research on similar thiadiazole derivatives has shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but insights can be drawn from related compounds.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds containing the thiadiazole ring were evaluated against various pathogens including Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations . The proposed mechanism involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In studies involving related compounds, cytotoxicity was assessed against human cancer cell lines such as HT-29 (colorectal), A431 (skin), and PC3 (prostate). For example, a derivative with a similar structure exhibited significant cytotoxic effects by inducing apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that the compound may also exhibit anticancer properties.
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Compound 9e | A431 | 5.0 | Induction of apoptosis via Bax/Bcl-2 modulation |
| Study 2 | Thiadiazole Derivative | HT-29 | 10.0 | Inhibition of cell proliferation |
| Study 3 | Thiadiazole Series | Staphylococcus aureus | MIC: 15.62 µg/mL | Disruption of cell wall synthesis |
The biological activity of the compound likely involves interaction with specific molecular targets such as receptors or enzymes. For instance, the mechanism may include:
- Receptor Binding : Interaction with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Enzyme Inhibition : Modulation of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through intrinsic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
